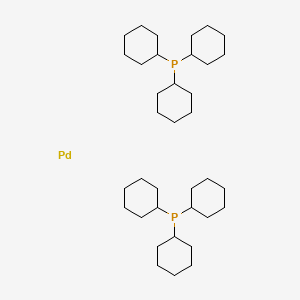

Bis(tricyclohexylphosphine)palladium(0)

Overview

Description

Bis(tricyclohexylphosphine)palladium(0), also known as Pd(PCy3)2, is a general palladium precatalyst . It can be used to catalyze various reactions such as thioesterification of alkynes, alumination of unactivated arenes, direct arylation polycondensation, and intramolecular alkane arylation adjacent to amides and sulfonamides .

Synthesis Analysis

While specific synthesis methods for Bis(tricyclohexylphosphine)palladium(0) were not found in the search results, it is mentioned in the context of multi-step synthesis and spectroscopic studies of biological active steroidal thiosemicarbazones and their palladium (II) complex as macromolecules .Molecular Structure Analysis

The molecular formula of Bis(tricyclohexylphosphine)palladium(0) is C36H66P2Pd . Its molecular weight is 667.28 .Chemical Reactions Analysis

Bis(tricyclohexylphosphine)palladium(0) is a catalyst suitable for various types of reactions including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .Physical And Chemical Properties Analysis

Bis(tricyclohexylphosphine)palladium(0) is a solid at room temperature . Its melting point is between 87-92 °C . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Precatalyst in Organic Synthesis

Bis(tricyclohexylphosphine)Palladium(0) is a general palladium precatalyst that can be used to catalyze various reactions in organic synthesis . It is an important raw material and intermediate used in organic synthesis .

Thioesterification of Alkynes

This compound can be used to catalyze the thioesterification of alkynes . This reaction is important in the synthesis of various organic compounds.

Alumination of Unactivated Arenes

Bis(tricyclohexylphosphine)Palladium(0) can be used to catalyze the alumination of unactivated arenes . This is a useful reaction in the field of organometallic chemistry.

Direct Arylation Polycondensation

This compound is also used in the direct arylation polycondensation . This reaction is crucial in the synthesis of conjugated polymers, which have applications in the field of electronics.

Intramolecular Alkane Arylation

Bis(tricyclohexylphosphine)Palladium(0) can catalyze the intramolecular alkane arylation adjacent to amides and sulfonamides . This reaction is useful in the synthesis of complex organic molecules.

Cross-Coupling Reactions

This compound is used in various cross-coupling reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Pharmaceuticals and Agrochemicals

Bis(tricyclohexylphosphine)Palladium(0) is used in the synthesis of pharmaceuticals and agrochemicals . It plays a crucial role in the development of new drugs and agricultural products.

LED Manufacturing

Organometallic compounds like Bis(tricyclohexylphosphine)Palladium(0) have applications in LED manufacturing . They are used in the deposition of thin films, which are crucial components of LEDs.

Safety and Hazards

Bis(tricyclohexylphosphine)palladium(0) is classified as a non-combustible solid . It can cause skin irritation and serious eye irritation . Inhalation may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be handled only in a well-ventilated area .

Mechanism of Action

Target of Action

Bis(tricyclohexylphosphine)Palladium(0), also known as Pd(PCy3)2, is a general palladium precatalyst . It is primarily used in various chemical reactions as a catalyst . The primary targets of this compound are the reactants in the chemical reactions it catalyzes .

Mode of Action

The compound interacts with its targets by facilitating the breaking and forming of bonds during the reaction . It acts as a catalyst, reducing the activation energy required for the reaction and thereby increasing the rate of the reaction .

Biochemical Pathways

Bis(tricyclohexylphosphine)Palladium(0) is involved in various reactions such as thioesterification of alkynes, alumination of unactivated arenes, direct arylation polycondensation, and intramolecular alkane arylation adjacent to amides and sulfonamides . These reactions are part of larger biochemical pathways in organic synthesis .

Result of Action

The result of the action of Bis(tricyclohexylphosphine)Palladium(0) is the successful completion of the chemical reactions it catalyzes . By reducing the activation energy of these reactions, it allows them to proceed more quickly and efficiently .

Action Environment

The action of Bis(tricyclohexylphosphine)Palladium(0) can be influenced by various environmental factors. For instance, it is sensitive to air , and its storage temperature is typically 2-8°C . These factors can influence the compound’s stability and efficacy as a catalyst .

properties

IUPAC Name |

palladium;tricyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBZTJWQMWZVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370360 | |

| Record name | Bis(tricyclohexylphosphine)Palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(tricyclohexylphosphine)Palladium(0) | |

CAS RN |

33309-88-5 | |

| Record name | Bis(tricyclohexylphosphine)Palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tricyclohexylphosphine) palladium(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

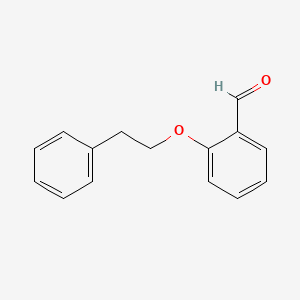

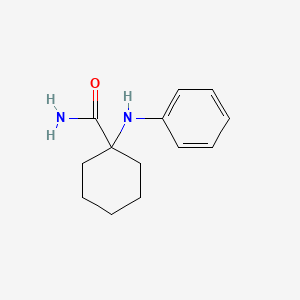

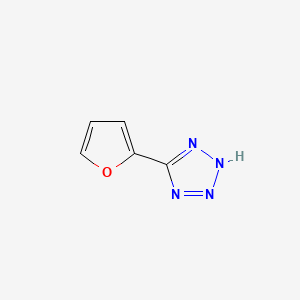

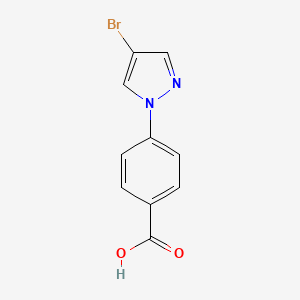

Feasible Synthetic Routes

Q & A

Q1: What catalytic properties of Bis(tricyclohexylphosphine)palladium(0) are highlighted in the research, and how do these relate to its structure?

A1: The research primarily highlights the role of Bis(tricyclohexylphosphine)palladium(0) as a precursor for the generation of catalytically active palladium species. In one study [], Bis(tricyclohexylphosphine)palladium(0) is oxidatively grafted onto manganese dioxide (MnO2) surfaces. This grafting process leads to the formation of isolated palladium atoms stabilized on the MnO2 support. These isolated palladium atoms exhibit catalytic activity for the low-temperature oxidation of carbon monoxide (CO) []. The bulky tricyclohexylphosphine ligands in the precursor likely play a role in preventing the aggregation of palladium atoms during the grafting process, leading to the formation of highly dispersed and catalytically active sites.

Q2: Is there evidence of Bis(tricyclohexylphosphine)palladium(0) promoting water activation?

A2: One of the research papers mentions the use of Bis(tricyclohexylphosphine)palladium(0) in the presence of boron trifluoride []. While the abstract doesn't provide specific details, this suggests the potential for water activation. Boron trifluoride is known to activate water molecules, making them more susceptible to nucleophilic attack. It's possible that Bis(tricyclohexylphosphine)palladium(0) participates in this process, potentially by coordinating to the activated water molecule or acting as a Lewis acid itself. Further investigation into the full text of the research article is needed to confirm the exact role of Bis(tricyclohexylphosphine)palladium(0) in this context.

Q3: What analytical techniques were employed to characterize the palladium species derived from Bis(tricyclohexylphosphine)palladium(0)?

A3: The research employed a combination of in situ and ex situ spectroscopic techniques to characterize the palladium species on the MnO2 support. While the specific techniques are not explicitly mentioned, the phrase "in situ/operando" suggests the use of techniques like X-ray absorption spectroscopy (XAS) or infrared spectroscopy (IR) to monitor the catalyst structure and behavior during the CO oxidation reaction []. These techniques provide valuable information about the oxidation state, coordination environment, and potential interactions of the palladium species under reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.